Technical Guide: Methyl 2-chloro-3-fluoro-5-methylbenzoate
Technical Guide: Methyl 2-chloro-3-fluoro-5-methylbenzoate
This guide provides an in-depth technical analysis of Methyl 2-chloro-3-fluoro-5-methylbenzoate , a specialized halogenated aromatic building block used in the synthesis of advanced agrochemicals and pharmaceutical intermediates.
Executive Summary & Chemical Identity
Methyl 2-chloro-3-fluoro-5-methylbenzoate is a polysubstituted benzoate ester characterized by a specific 2,3,5-substitution pattern on the benzene ring. This precise arrangement of halogen (chloro, fluoro) and alkyl (methyl) groups creates a unique electronic and steric environment, making it a critical scaffold for developing bioactive molecules, particularly kinase inhibitors and selective herbicides.
Chemical Identity Table
| Property | Detail |
| CAS Number | 1805454-46-9 |
| IUPAC Name | Methyl 2-chloro-3-fluoro-5-methylbenzoate |
| Molecular Formula | C₉H₈ClFO₂ |
| Molecular Weight | 202.61 g/mol |
| SMILES | COC(=O)C1=C(Cl)C(F)=CC(C)=C1 |
| Appearance | Off-white solid or viscous pale yellow oil (depending on purity) |
| Solubility | Insoluble in water; soluble in DCM, EtOAc, MeOH, DMSO |
Structural Analysis & Electronic Properties
The reactivity of this molecule is defined by the interplay between its substituents. Researchers must understand these electronic vectors to predict reaction outcomes:
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Ester Group (C1): Acts as an Electron Withdrawing Group (EWG), deactivating the ring but activating specific positions for nucleophilic attack.
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Chlorine (C2 - Ortho): Positioned ortho to the ester. This proximity creates significant steric strain, twisting the ester slightly out of planarity. The C-Cl bond is activated for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) due to the electron-withdrawing nature of the ester.
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Fluorine (C3 - Meta): Positioned meta to the ester and ortho to the chlorine. The high electronegativity of fluorine inductively withdraws electron density from the C2 position, further activating the C-Cl bond for potential nucleophilic aromatic substitution (SₙAr) or oxidative addition.
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Methyl (C5 - Meta): A weak electron-donating group (EDG) that provides lipophilicity and metabolic stability to the 5-position, preventing oxidative metabolism at this site in drug candidates.
Synthetic Methodology
The synthesis of Methyl 2-chloro-3-fluoro-5-methylbenzoate is non-trivial due to the challenge of installing the 2-chloro and 3-fluoro groups with high regioselectivity. Direct halogenation of 3-fluoro-5-methylbenzoate often yields mixtures.
The most robust industrial route utilizes a Modified Sandmeyer-Isatin Pathway , starting from 2-fluoro-4-methylaniline. This method ensures correct regiochemistry before the final esterification.
Step-by-Step Protocol
Phase 1: Scaffold Construction (Isatin Synthesis)
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Reagents: 2-Fluoro-4-methylaniline, Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate.
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Procedure: The aniline is reacted with chloral hydrate and hydroxylamine to form the corresponding isonitrosoacetanilide.
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Cyclization: This intermediate is treated with concentrated sulfuric acid at 80-90°C. The electrophilic aromatic substitution occurs ortho to the amino group, closing the ring to form 7-fluoro-5-methylisatin .
Phase 2: Ring Opening & Diazotization
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Oxidative Cleavage: The isatin is treated with NaOH and H₂O₂ (30%) to cleave the dione ring, yielding 2-amino-3-fluoro-5-methylbenzoic acid .
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Sandmeyer Reaction (Chlorination):
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Dissolve the amino acid in HCl.
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Cool to 0-5°C and add NaNO₂ dropwise to form the diazonium salt.
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Add CuCl (Cuprous chloride) slowly. The diazonium group is displaced by chlorine, yielding 2-chloro-3-fluoro-5-methylbenzoic acid (CAS 1427373-69-0).
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Phase 3: Esterification[1]
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Reagents: Methanol, Thionyl Chloride (SOCl₂) or Sulfuric Acid (H₂SO₄).[2]
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Procedure: Reflux the acid in dry methanol with a catalytic amount of acid or convert to the acid chloride followed by methanol quench.
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Purification: The crude ester is purified via silica gel chromatography (Hexane/EtOAc) to yield the target methyl ester.[2]
Synthesis Workflow Diagram
Figure 1: Regioselective synthesis pathway via isatin intermediate to ensure correct halogen placement.
Reactivity & Applications in Drug Discovery
This compound acts as a "linchpin" intermediate. Its value lies in the differential reactivity of its functional groups.
A. Selective Ester Hydrolysis
The methyl ester can be hydrolyzed back to the acid using LiOH in THF/Water. This is often the final step after coupling the benzene ring to a larger scaffold, revealing the carboxylic acid for salt formation or further amidation.
B. Suzuki-Miyaura Coupling (C-Cl Activation)
The Chlorine at C2 is the primary handle for carbon-carbon bond formation.
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Mechanism: Oxidative addition of Pd(0) into the C-Cl bond.
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Selectivity: The C-Cl bond is weaker and more accessible for Pd insertion than the C-F bond.
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Application: Used to attach biaryl systems, common in kinase inhibitors (e.g., targeting EGFR or KRAS mutations) where the phenyl ring requires specific steric offsets provided by the ortho-substituents.
C. Nucleophilic Aromatic Substitution (SₙAr)
While less common than coupling, the C2-Chlorine can be displaced by strong nucleophiles (amines, thiols) if the reaction conditions are harsh enough, driven by the electron-withdrawing ester. However, the 3-Fluoro group creates significant repulsion, making this pathway slower than in non-fluorinated analogs.
Analytical Characterization
To validate the synthesis, the following spectral signatures are expected:
| Technique | Expected Signals |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.35 (s, 3H, Ar-CH₃)δ 3.92 (s, 3H, O-CH₃)δ 7.15 (dd, 1H, Ar-H, J values reflect F-coupling)δ 7.45 (dd, 1H, Ar-H) |
| ¹⁹F NMR | Single peak around -110 to -120 ppm (typical for aryl fluorides) |
| MS (ESI+) | [M+H]⁺ peak at 203/205 (Characteristic 3:1 Chlorine isotope pattern) |
Handling & Safety Protocols
Hazard Classification: GHS07 (Warning)
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Esters can hydrolyze slowly if exposed to atmospheric moisture over long periods.
References
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BLD Pharm. (2024). Methyl 2-chloro-3-fluoro-5-methylbenzoate Product Data. Retrieved from
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ChemicalBook. (2023). 2-Chloro-3-fluoro-5-methylbenzoic acid Properties and Synthesis. Retrieved from
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MilliporeSigma. (2024). 2-Chloro-5-fluoro-3-methylbenzoic acid (Isomer Comparison). Retrieved from
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Organic Syntheses. (2011). Synthesis of substituted anthranilic acids via Isatin. (General methodology reference). Retrieved from
